![molecular formula C14H21NO B1529264 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine CAS No. 1341829-94-4](/img/structure/B1529264.png)
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine
Descripción general
Descripción
“2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine” is a chemical compound with the molecular weight of 219.33 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-isopropoxyphenyl)cyclopentanamine . The InChI code is 1S/C14H21NO/c1-10(2)16-12-8-6-11(7-9-12)13-4-3-5-14(13)15/h6-10,13-14H,3-5,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Concise Synthesis and Chemical Transformations
Concise Synthesis of α-Substituted Benzofurans : A study demonstrated the synthesis of α-substituted 2-benzofuranmethamines via cyclization reactions, showcasing the compound's utility in creating structurally diverse benzofurans, potentially applicable to the synthesis of related cyclopentan-1-amine derivatives (Wongsa et al., 2013).
Radical Multicomponent Carboamination : This method allows the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are important in drug discovery for their unique three-dimensional structures. The technique could be adapted for the functionalization of compounds like 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine to explore its potential in medicinal chemistry (Kanazawa et al., 2017).
Catalysis and Organic Synthesis
Efficient Synthesis of Enynes : A study on the tetraphosphine–palladium-catalysed reaction of vinyl bromides with terminal alkynes might offer insights into cross-coupling reactions involving cyclopentan-1-amine derivatives, enabling the creation of complex molecular architectures (Feuerstein et al., 2006).
Catalytic Amination Reactions : The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions highlights the potential for novel amination methodologies that could be applied to the synthesis of cyclopentan-1-amine derivatives, offering a route to secondary or tertiary amines (Gajare et al., 2004).
Material Science and Polymer Chemistry
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This research demonstrates the modification of hydrogels through condensation reactions with various amines, suggesting applications of cyclopentan-1-amine derivatives in creating functionalized polymers with potential biomedical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)16-12-8-6-11(7-9-12)13-4-3-5-14(13)15/h6-10,13-14H,3-5,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLPMUZEQSBRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
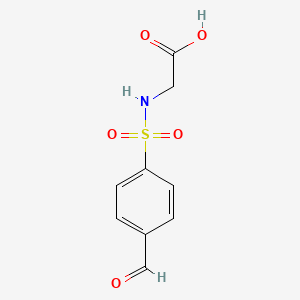
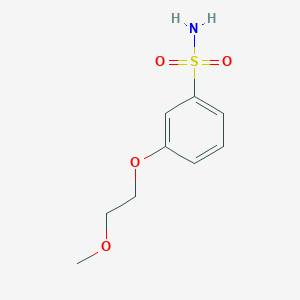
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)

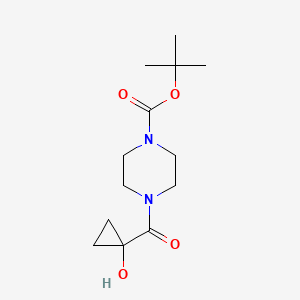
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)
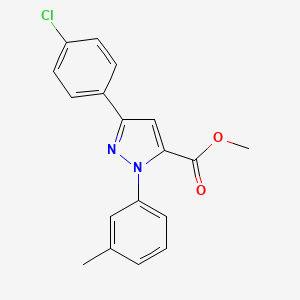

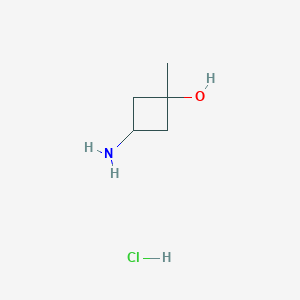
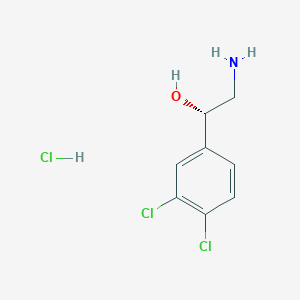
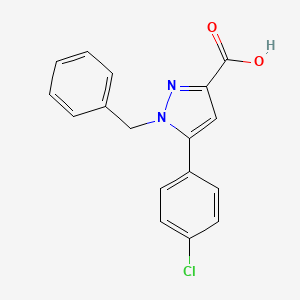
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)